molecular formula C12H20ClNO2S B4832334 2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride

2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride

Cat. No. B4832334
M. Wt: 277.81 g/mol
InChI Key: PLUMXGNHHDYOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This chemical compound is also known as MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The chemical structure of MMB-2201 is similar to other synthetic cannabinoids like JWH-018 and AB-PINACA.

Mechanism of Action

MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes like pain sensation, appetite, mood, and immune response. When MMB-2201 binds to these receptors, it activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects, including:
1. Analgesia: MMB-2201 has been found to have potent analgesic properties that can be useful in managing chronic pain.
2. Appetite Stimulation: MMB-2201 has been shown to stimulate appetite, making it useful in the treatment of anorexia.
3. Immunosuppression: MMB-2201 has been found to have immunosuppressive properties that can be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages and limitations for lab experiments. Some of the advantages are:
1. Potent agonist: MMB-2201 is a potent agonist of the CB1 and CB2 receptors, making it useful for studying the endocannabinoid system.
2. Versatile: MMB-2201 can be used for studying various physiological processes like pain sensation, appetite, and immune response.
Some of the limitations are:
1. Complex synthesis: The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry.
2. Limited availability: MMB-2201 is not widely available, making it difficult to obtain for lab experiments.

Future Directions

There are several future directions for the scientific research on MMB-2201. Some of them are:
1. Pharmacological Studies: Further pharmacological studies are needed to understand the full potential of MMB-2201 as a therapeutic agent.
2. Toxicology Studies: Toxicology studies are needed to evaluate the safety of MMB-2201 and its potential side effects.
3. Clinical Trials: Clinical trials are needed to evaluate the efficacy of MMB-2201 in the treatment of various medical conditions.
Conclusion:
MMB-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors and has been studied for its potential analgesic, anti-inflammatory, and anti-cancer properties. The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry. Further scientific research is needed to fully understand the potential of MMB-2201 as a therapeutic agent.

Scientific Research Applications

MMB-2201 has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. Some of the scientific research applications of MMB-2201 are:
1. Pain Management: MMB-2201 has been shown to have analgesic properties that can be useful in managing chronic pain.
2. Anti-inflammatory: MMB-2201 has been found to have anti-inflammatory properties that can be useful in the treatment of inflammatory diseases like arthritis.
3. Anti-cancer: MMB-2201 has been studied for its potential anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-[2-[(4-methylsulfanylphenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S.ClH/c1-16-12-4-2-11(3-5-12)10-13-6-8-15-9-7-14;/h2-5,13-14H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUMXGNHHDYOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCOCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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